molecular formula C13H17F3N2 B13091860 N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

Cat. No.: B13091860
M. Wt: 258.28 g/mol
InChI Key: IKSGBXBRRZTCIH-UHFFFAOYSA-N
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Description

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but without the trifluoromethylphenyl group.

    N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-one: A related compound with a ketone group instead of an amine.

    N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2,5-dione: Another related compound with two ketone groups.

Uniqueness

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for certain molecular targets .

Biological Activity

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine, a compound featuring a trifluoromethyl group, has attracted attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance pharmacological properties, such as increased potency and selectivity towards biological targets. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C12H14F3N\text{Chemical Formula C}_{12}\text{H}_{14}\text{F}_3\text{N}

This compound contains a pyrrolidine ring, an ethyl chain, and a para-trifluoromethyl phenyl group, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with various biological targets. The following sections summarize key findings regarding the biological activity of this compound.

  • Receptor Modulation : Studies have shown that this compound acts as a modulator of neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation .
  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting enzymes such as COX-2, which is crucial for inflammatory responses. In vitro studies report IC50 values indicating effective inhibition comparable to standard anti-inflammatory drugs like celecoxib .

Therapeutic Applications

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in preclinical models. Its ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .
  • Neuropharmacological Potential : Given its interaction with neurokinin receptors, there is potential for this compound in treating conditions such as chronic pain and anxiety disorders .

Research Findings and Case Studies

Several studies have investigated the biological properties of this compound:

StudyFindings
MDPI Review (2022)Highlighted the role of trifluoromethyl groups in enhancing drug potency; compounds with this modification showed improved inhibition of serotonin uptake by 6-fold compared to non-fluorinated analogs .
Patent Analysis (2012)Discussed novel applications of related compounds in modulating neurokinin receptors, suggesting therapeutic uses in neuropharmacology .
Synthesis and Evaluation (2008)Reported on the synthesis of related pyrrolidine derivatives with high selectivity for cannabinoid receptors, indicating potential for use as PET ligands in imaging studies .

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2

InChI Key

IKSGBXBRRZTCIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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